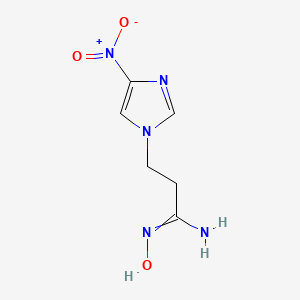
N'-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of a nitro group and a hydroxy group attached to the imidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of N’-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
N’-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide: Similar structure with a methyl group instead of a hydrogen atom at the 2-position.
N-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)butanamide: Similar structure with a butanamide group instead of a propanimidamide group.
Uniqueness
N’-Hydroxy-3-(4-nitro-1H-imidazol-1-yl)propanimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
CAS No. |
444018-08-0 |
|---|---|
Molecular Formula |
C6H9N5O3 |
Molecular Weight |
199.17 g/mol |
IUPAC Name |
N'-hydroxy-3-(4-nitroimidazol-1-yl)propanimidamide |
InChI |
InChI=1S/C6H9N5O3/c7-5(9-12)1-2-10-3-6(8-4-10)11(13)14/h3-4,12H,1-2H2,(H2,7,9) |
InChI Key |
OQAZDPZPAJTCQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CCC(=NO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















